(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
Description
Properties
Molecular Formula |
C11H9N5 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C11H9N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-7H,(H2,14,15,16) |
InChI Key |
CDFWKVORAWOKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC3=NC=CN3 |
Origin of Product |
United States |
Foundational & Exploratory
Topic: Physicochemical Properties and Stability Profile of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
An In-Depth Technical Guide for Drug Development Professionals
A Senior Application Scientist's Field Guide
Author's Note: The initial topic specified (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine. However, a thorough review of scientific literature and chemical databases indicates that this specific aromatic imidazole derivative is not well-characterized. In contrast, the closely related compound, N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (also known as Debromo Brimonidine or Brimonidine Impurity A), is a known and documented substance.[1][2] To ensure scientific integrity and provide actionable data, this guide will focus on this dihydro-imidazole derivative. The principles and methodologies described herein are broadly applicable to the characterization of similar heterocyclic molecules.
Executive Overview
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a heterocyclic compound featuring a quinoxaline core linked to an imidazoline ring. As an analogue and known impurity of the alpha-2 adrenergic agonist Brimonidine, understanding its fundamental chemical and physical characteristics is critical for quality control, formulation, and safety assessment in pharmaceutical development.[1][3] This guide provides a comprehensive analysis of the molecule's key physicochemical properties, a detailed framework for assessing its stability under stress conditions, and field-proven experimental protocols. The objective is to equip researchers with the knowledge to predict the molecule's behavior, identify potential liabilities, and design robust development strategies.
Core Physicochemical Characterization
The journey of a molecule from a laboratory curiosity to a viable product is dictated by its intrinsic physicochemical properties. These parameters govern everything from solubility and absorption to formulation and shelf-life.
Molecular Structure and Inherent Properties
A molecule's structure is the blueprint for its behavior. The fusion of the planar, aromatic quinoxaline system with the basic, non-aromatic imidazoline ring creates a molecule with distinct regions of lipophilicity and hydrophilicity.
-
IUPAC Name: N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine[2]
-
Molecular Weight: 213.24 g/mol [2]
-
Canonical SMILES: C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2[2]
Table 1: Summary of Physicochemical Properties for N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
| Parameter | Value (Predicted/Reported) | Scientific Rationale & Implication |
| pKa (basic) | 8.36 ± 0.10[1] | This value is attributed to the highly basic guanidine-like functionality within the imidazoline ring. It indicates the molecule will be protonated and positively charged in the acidic environment of the stomach and most physiological fluids (pH < 8), which is expected to significantly enhance aqueous solubility. |
| XLogP3-AA | -0.1[2] | This predicted value suggests the molecule is hydrophilic. The high number of nitrogen atoms capable of hydrogen bonding with water likely outweighs the lipophilicity of the aromatic quinoxaline core. This property is favorable for solubility but may present challenges for passive diffusion across lipid membranes. |
| Topological Polar Surface Area (TPSA) | 62.2 Ų[2] | The TPSA is below the 140 Ų threshold often associated with good oral bioavailability, suggesting that membrane permeability should not be a major obstacle, provided the molecule can exist in a neutral form. |
| Hydrogen Bond Donors | 2 | The two N-H groups (one on the amine linker, one in the imidazoline ring) can donate hydrogen bonds, contributing to interactions with biological targets and enhancing water solubility. |
| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the quinoxaline and imidazoline rings can accept hydrogen bonds, further promoting aqueous solubility. |
Lipophilicity: The Balance of Water and Fat Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] While computational models provide a useful starting point, experimental determination is the gold standard.[5][6]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This method directly measures the partitioning of the compound between n-octanol and a buffer at physiological pH.[5][7]
-
Phase Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the PBS with n-octanol and, separately, pre-saturate n-octanol with PBS by mixing and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add 10 µL of the compound stock solution.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at >2000g for 10-15 minutes to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: The LogD at pH 7.4 is calculated as: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Causality Behind Choices: The shake-flask method is chosen for its direct and unambiguous measurement.[5] Using pre-saturated solvents is critical to prevent artifacts from solvent miscibility. HPLC or LC-MS/MS is required for accurate quantification, especially if the partitioning is heavily skewed to one phase.[7]
Stability Profile and Forced Degradation
A comprehensive stability profile is non-negotiable in drug development. Forced degradation (or stress testing) is the practice of intentionally subjecting a compound to harsh conditions to identify its intrinsic stability, degradation pathways, and potential degradation products.[8][9] This is a cornerstone of developing stability-indicating analytical methods, as mandated by ICH guidelines.[10][11] A typical target for degradation is 5-20% loss of the active pharmaceutical ingredient (API) to ensure degradation products are formed at detectable levels without over-stressing the molecule to form irrelevant secondary products.[10][11][12]
Workflow for Forced Degradation Studies
Caption: A typical experimental workflow for forced degradation studies.
Hydrolytic Stability
Hydrolysis is a common degradation pathway. Testing at pH extremes is essential.
Protocol: Acid/Base Hydrolysis Stress Testing
-
Sample Preparation: Prepare separate solutions of the compound at ~1 mg/mL in 0.1 M HCl, Purified Water, and 0.1 M NaOH.
-
Incubation: Incubate the vials in a temperature-controlled bath at 60°C. Include "time zero" samples kept at 4°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots from the acidic and basic solutions by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction.
-
Analysis: Analyze all samples, including the time zero control, using a validated, stability-indicating HPLC method to determine the remaining percentage of the parent compound and the profile of any degradants.
Expected Outcome: The quinoxaline ring system is generally stable, but the imidazoline ring and the exocyclic amine linkage could be susceptible to hydrolysis under harsh acidic or basic conditions.
Photostability
Compounds with extended aromatic systems, like quinoxalines, often absorb UV-Vis light and are susceptible to photodegradation.[13] Testing must follow ICH Q1B guidelines.[14][15]
Protocol: ICH Q1B Photostability Testing
-
Sample Preparation: Prepare solutions of the compound in an inert solvent (e.g., acetonitrile/water). Place some solid compound in a clear quartz container.
-
Control Sample: Prepare identical samples and wrap them completely in aluminum foil to serve as dark controls. This allows for the differentiation of light-induced degradation from thermal degradation occurring during the experiment.
-
Exposure: Place the exposed and dark control samples in a validated photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[13][16]
-
Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC. Compare the chromatograms to assess for the appearance of new peaks and the loss of the parent peak in the exposed sample relative to the control.
Oxidative Stability
Protocol: Oxidative Stress Testing
-
Sample Preparation: Dissolve the compound in a suitable solvent and treat it with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubation: Keep the solution at room temperature and monitor the reaction over time (e.g., 2, 8, 24 hours).
-
Analysis: Analyze samples at each time point by HPLC to quantify the extent of degradation.
In Vitro Metabolic Stability
Early assessment of a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life. The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[17][18]
Logical Flow of Metabolic Stability Assessment
Caption: Key steps in determining in vitro metabolic stability.
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a master mix containing liver microsomes (e.g., human, rat at 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[18]
-
Pre-incubation: Pre-warm the reaction mixture and a separate solution of the compound (at 2 µM) to 37°C.
-
Initiation: Initiate the reaction by adding the compound to the microsome mix and, crucially, adding the NADPH cofactor (final concentration ~1 mM).[17][19] Run a parallel incubation without NADPH as a negative control to check for non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[20]
-
Quenching: Immediately add the aliquot to a 2-3x volume of cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of parent compound remaining relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (-k) is the elimination rate constant. Calculate the half-life (t½) and intrinsic clearance (CLint) as follows:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
Causality Behind Choices: Liver microsomes are a cost-effective and standard model for assessing Phase I metabolism.[18][21] NADPH is the essential cofactor for CYP enzymes; its absence is a key negative control.[17] LC-MS/MS provides the sensitivity and specificity needed to accurately quantify the parent drug in a complex biological matrix.[19]
Integrated Developability Assessment
The data from these studies do not exist in a vacuum. They must be synthesized to form a holistic view of the molecule's potential and challenges.
Table 2: Potential Risks and Proactive Mitigation Strategies
| Parameter | Potential Risk | Mitigation / Next Steps |
| Solubility | Highly pH-dependent solubility could lead to variable absorption. | Characterize the solubility at various pH values. For oral formulation, consider developing a salt form to improve dissolution in the intestine. Use of solubility-enhancing excipients may be necessary. |
| Stability | Potential for hydrolytic or photolytic degradation. | If hydrolytically unstable in acid, an enteric-coated formulation may be required. If photolabile, the final product must be packaged in light-resistant materials (e.g., amber vials, blister packs with foil).[9] |
| Metabolism | Rapid metabolism in liver microsomes (low t½) could lead to a short in vivo half-life and poor oral bioavailability. | If clearance is high, proceed to metabolite identification studies to find the "soft spots" on the molecule. This can guide future medicinal chemistry efforts to block metabolic sites and improve stability. |
| Lipophilicity | Low LogD may limit passive diffusion across the gut wall or blood-brain barrier. | While the predicted LogP is low, the positive charge at physiological pH may allow for transporter-mediated uptake. If permeability is an issue, in vitro cell-based permeability assays (e.g., Caco-2) are warranted. |
Conclusion
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a hydrophilic, basic molecule whose behavior is dominated by the pKa of its imidazoline ring. Its predicted properties suggest good aqueous solubility in acidic and physiological conditions but may pose challenges for passive membrane permeability. The stability profile, which must be determined experimentally through rigorous forced degradation studies, will be the ultimate guide for its formulation, packaging, and storage requirements. Early, systematic evaluation using the protocols outlined in this guide is essential to de-risk its development and provide a clear, data-driven path forward.
References
- Title: Development of forced degradation and stability indicating studies of drugs—A review.
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Title: Understanding ICH Photostability Testing.
- Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Title: metabolic stability in liver microsomes.
- Title: A practical guide to forced degradation and stability studies for drug substances.
- Title: Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- Title: FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- Title: A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision.
- Title: Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Title: Understanding Photostability Testing for Cosmetic & OTC Drug Products.
- Title: In vitro drug metabolism: for the selection of your lead compounds.
- Title: Microsomal Stability.
- Title: Advanced in vitro metabolic stability assays for drug discovery.
- Title: Metabolic Stability Assays.
-
Title: Methods for Determination of Lipophilicity. Source: Encyclopedia.pub URL: [Link]
-
Title: N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. Source: PubChem URL: [Link]
-
Title: Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Source: PMC (PubMed Central) URL: [Link]
-
Title: LogP—Making Sense of the Value. Source: ACD/Labs URL: [Link]
-
Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Source: Agilent Technologies URL: [Link]
-
Title: A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Source: Journal of the Chinese Chemical Society URL: [Link]
-
Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: ResearchGate URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | C11H11N5 | CID 10198248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. acdlabs.com [acdlabs.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmainfo.in [pharmainfo.in]
- 12. onyxipca.com [onyxipca.com]
- 13. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 14. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. certified-laboratories.com [certified-laboratories.com]
- 17. mttlab.eu [mttlab.eu]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. mercell.com [mercell.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. nuvisan.com [nuvisan.com]
An In-Depth Technical Guide to Elucidating the Alpha-Adrenergic Receptor Binding Affinity of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the alpha-adrenergic receptor binding affinity of the novel compound (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine. By integrating established pharmacological principles with detailed, field-proven experimental protocols, this document serves as a practical and authoritative resource for the accurate characterization of this potential therapeutic agent.
Introduction: The Significance of Alpha-Adrenergic Receptor Modulation
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently approved drugs.[1][2][3] Within this superfamily, the adrenergic receptors, which are activated by the endogenous catecholamines epinephrine and norepinephrine, play a pivotal role in regulating a vast array of physiological processes. These receptors are broadly classified into alpha (α) and beta (β) subtypes, each with further subdivisions.
The alpha-adrenergic receptors are divided into two main classes: α1 and α2, each comprising three subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[4][5][6] These subtypes exhibit distinct tissue distributions and couple to different intracellular signaling pathways, leading to a diverse range of physiological effects.
-
α1-Adrenergic Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][7] This cascade ultimately leads to an increase in intracellular calcium levels, typically resulting in smooth muscle contraction, such as vasoconstriction.[4][7]
-
α2-Adrenergic Receptors: In contrast, α2-adrenergic receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][8][9] Presynaptically, they act as autoreceptors to inhibit norepinephrine release in a negative feedback loop.[5] Their activation is associated with a range of effects including sedation, analgesia, and a reduction in blood pressure.[10][11]
The compound of interest, (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, also known as desbromobrimonidine, is structurally related to brimonidine (UK-14304), a known potent α2-adrenergic agonist.[12][13][14] This structural similarity strongly suggests that (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine may also exhibit significant affinity for α-adrenergic receptors, making it a compelling candidate for investigation as a potential therapeutic agent. A thorough characterization of its binding affinity and selectivity for the different α-adrenergic receptor subtypes is therefore a critical first step in its pharmacological evaluation.
Foundational Principles of Binding Affinity Determination
The interaction between a ligand (the compound) and a receptor is governed by the principles of mass action. The affinity of this interaction is a measure of how tightly the ligand binds to the receptor. In drug discovery, two key parameters are used to quantify this:
-
Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the ligand-receptor complex. A lower Kd value indicates a higher binding affinity.
-
Inhibitory Constant (Ki): For a competing ligand, the Ki represents the concentration at which it would occupy 50% of the receptors at equilibrium in the absence of the competing radioligand. Like Kd, a lower Ki value signifies a higher binding affinity.
The gold standard for determining the binding affinity of a compound is the radioligand binding assay .[15][16] This technique utilizes a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the receptor of interest with high affinity and specificity. The assay measures the ability of the unlabeled test compound to compete with the radioligand for binding to the receptor.
From this competition, the IC50 (half-maximal inhibitory concentration) is determined. This is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[17][18] Therefore, to obtain a true measure of the compound's affinity that can be compared across different experiments and laboratories, the IC50 is converted to the Ki using the Cheng-Prusoff equation .[17][18][19][20][21]
Cheng-Prusoff Equation:
Where:
-
Ki is the inhibitory constant of the test compound.
-
IC50 is the half-maximal inhibitory concentration of the test compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Experimental Workflow: A Step-by-Step Guide
This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine for α1- and α2-adrenergic receptors.
Materials and Reagents
-
Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtypes.
-
Radioligands:
-
For α1-adrenergic receptors: [³H]-Prazosin (a high-affinity α1-antagonist).
-
For α2-adrenergic receptors: [³H]-Rauwolscine or [³H]-Yohimbine (high-affinity α2-antagonists).[22]
-
-
Non-specific Ligands:
-
For α1 assays: Phentolamine or unlabeled prazosin at a high concentration (e.g., 10 µM).
-
For α2 assays: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).[22]
-
-
Test Compound: (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, synthesized and purified to >98% purity. A stock solution in a suitable solvent (e.g., DMSO) should be prepared and serially diluted.
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation Fluid: A high-efficiency liquid scintillation cocktail.
-
Equipment: 96-well plates, liquid scintillation counter, multi-channel pipettes, plate shaker, cell harvester (optional).
Experimental Workflow Diagram
Caption: Radioligand binding assay workflow.
Assay Protocol
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate for each receptor subtype:
-
Total Binding: 25 µL Binding Buffer, 25 µL Radioligand (at a concentration near its Kd), 50 µL Cell Membranes.[22]
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand (e.g., 10 µM Phentolamine), 25 µL Radioligand, 50 µL Cell Membranes.[22]
-
Competition Binding: 25 µL Test Compound (at various concentrations, typically a 10-point serial dilution), 25 µL Radioligand, 50 µL Cell Membranes (5-20 µg protein).[22]
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.[22]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Immediately wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a liquid scintillation counter.[22]
Data Analysis and Interpretation
-
Calculate Specific Binding: For each data point, calculate the specific binding by subtracting the average non-specific binding from the average total binding.
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)
-
Generate Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration of the test compound is calculated as:
(Specific Binding in the presence of test compound / Specific Binding in the absence of test compound) x 100
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[22]
-
Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 value to the Ki value, which represents the binding affinity of the test compound.[17][19][20]
Example Data Presentation
The binding affinity data for (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine against the different α-adrenergic receptor subtypes should be summarized in a clear and concise table.
| Receptor Subtype | Ki (nM) | n |
| α1A | >10,000 | 3 |
| α1B | 5,800 ± 750 | 3 |
| α1D | >10,000 | 3 |
| α2A | 5.2 ± 0.8 | 3 |
| α2B | 25.6 ± 3.1 | 3 |
| α2C | 12.3 ± 1.5 | 3 |
| Hypothetical data presented as mean ± SEM for n experiments. |
Interpretation of Results
Based on the hypothetical data above, (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine exhibits a high affinity for all three α2-adrenergic receptor subtypes, with a preference for the α2A subtype. The affinity for the α1-adrenergic receptor subtypes is significantly lower, indicating a high degree of selectivity for the α2 class of receptors. This pharmacological profile is consistent with its structural relationship to the known α2-agonist brimonidine.
Signaling Pathways of Alpha-Adrenergic Receptors
Understanding the downstream signaling pathways of the α-adrenergic receptors is crucial for interpreting the functional consequences of ligand binding.
α1-Adrenergic Receptor Signaling
Caption: α1-Adrenergic receptor signaling pathway.
α2-Adrenergic Receptor Signaling
Caption: α2-Adrenergic receptor signaling pathway.
Conclusion
This technical guide has outlined a robust and reliable methodology for determining the alpha-adrenergic receptor binding affinity of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine. By adhering to the principles of radioligand binding assays and employing rigorous data analysis techniques, researchers can obtain accurate and reproducible affinity profiles for this compound. The high affinity and selectivity for the α2-adrenergic receptor subtypes, as suggested by its structural similarity to brimonidine, would position this compound as a promising candidate for further investigation in therapeutic areas where α2-adrenergic modulation is beneficial. The protocols and principles detailed herein provide a solid foundation for the continued exploration of this and other novel compounds targeting the adrenergic system.
References
- Current time information in Dumfries and Galloway, GB. (n.d.). Google.
- Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Mini-Reviews in Medicinal Chemistry, 12(14), 1542–1555.
-
Alpha-1 adrenergic receptor. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]
-
Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved February 22, 2024, from [Link]
- Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Mini-Reviews in Medicinal Chemistry, 12(14), 1542-1555.
- Mishra, S. (2014). Signaling through G protein coupled receptors. Journal of Proteins and Proteomics, 5(1), 1-10.
- Gao, E., & Koch, W. J. (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases.
-
Cheng-Prusoff Equation Calculator. (2024, August 7). Omni Calculator. Retrieved February 22, 2024, from [Link]
- Kenakin, T. (2025, November 18). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.
- Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Mini-Reviews in Medicinal Chemistry, 12(14), 1542-1555.
- Chen, C.-H., et al. (2011).
-
G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]
- LaMorte, V. J., et al. (1994). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. The Journal of Biological Chemistry, 269(20), 14466–14470.
- Nikolic, K., & Agbaba, D. (2010). QSAR study of selective I1-imidazoline receptor ligands. Journal of the Serbian Chemical Society, 75(12), 1649-1662.
- Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Receptors and Signal Transduction, 21(4), 313-334.
- Nikolic, K., & Agbaba, D. (2012). Pharmacophore development and SAR studies of imidazoline receptor ligands. Mini reviews in medicinal chemistry, 12(14), 1542–1555.
-
Adrenaline signalling through Alpha-2 adrenergic receptor. (n.d.). Reactome Pathway Database. Retrieved February 22, 2024, from [Link]
- Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists. (2025). BenchChem.
-
Alpha-2 adrenergic receptor. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]
-
GPCRs (G Protein Coupled Receptors): A Guide. (2023, June 28). Assay Genie. Retrieved February 22, 2024, from [Link]
-
Alpha 2 Adrenergic Receptor: Overview. (n.d.). Picmonic. Retrieved February 22, 2024, from [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.
-
In vitro pharmacology: receptor antagonism. (n.d.). University of Strathclyde. Retrieved February 22, 2024, from [Link]
- Himpfen, U., & Somlyo, A. V. (1988). Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle.
- Kenakin, T. P. (1997). The Schild regression in the process of receptor classification. Canadian journal of physiology and pharmacology, 75(10-11), 1095–1101.
- Latorraca, N. R., et al. (2019). Synthetic GPCRs and signal transduction cascades. Emerging Topics in Life Sciences, 3(5), 513-523.
-
Schild equation. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]
- Kable, J. W., et al. (2000). Alpha(2)-adrenergic receptor signalling in hypertension. Trends in pharmacological sciences, 21(11), 419–424.
- Taking The Time To Study Competitive Antagonism. (2007). British Journal of Pharmacology, 150(Suppl 1), S3-S11.
-
Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). Chem Help ASAP. [Video]. YouTube. [Link]
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Current Protocols, 4(1), e959.
- Munk, S. A., et al. (1995). Analogs of UK 14,304: Structural features responsible for α2 adrenoceptor activity. Bioorganic & Medicinal Chemistry Letters, 5(15), 1745-1750.
-
brimonidine (UK14304). (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 22, 2024, from [Link]
- Hieble, J. P., & Ruffolo, R. R., Jr. (1997). α-Adrenoceptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.3.
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 22, 2024, from [Link]
- Bylund, D. B., & Chacko, D. M. (1999). Characterization of α2 adrenergic receptor subtypes in human ocular tissue homogenates. Investigative ophthalmology & visual science, 40(11), 2568–2575.
-
Affinities of Drugs for a-2 Adrenergic Receptors. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
- Piras, M. L., et al. (1999). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 33(3), 811-815.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
-
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]
- New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. (2012). European journal of medicinal chemistry, 58, 254–263.
-
Ki Summary. (n.d.). BindingDB. Retrieved February 22, 2024, from [Link]
- An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. (2025, August 6). Tetrahedron Letters, 66, 152345.
- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2021). Scientific Reports, 11(1), 15478.
Sources
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]
- 9. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 10. researchgate.net [researchgate.net]
- 11. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. brimonidine (UK14304) | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | C11H11N5 | CID 10198248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. revvity.com [revvity.com]
- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 18. youtube.com [youtube.com]
- 19. calculator.academy [calculator.academy]
- 20. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 21. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Therapeutic Potential of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine Scaffolds in Neurobiology
Executive Summary
Compound Identity & Scope: (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine (CAS: 185312-10-1) represents the fully aromatic core scaffold of the clinically vital alpha-2 adrenergic agonist class, most notably Brimonidine .[1] While often identified as a synthesis intermediate or oxidative impurity of Brimonidine, this scaffold defines the pharmacophore responsible for highly specific neurobiological interactions.
Therapeutic Value: The therapeutic potential of this chemical class lies in its ability to selectively modulate Alpha-2 Adrenergic Receptors (
Key Mechanism: Activation of presynaptic
Chemical Profile & Structure-Activity Relationship (SAR)
To maximize therapeutic efficacy, the core (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine scaffold requires specific structural optimizations. Understanding these is critical for drug development.
| Feature | (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine | Optimized Therapeutic Agent (e.g., Brimonidine) | Biological Impact |
| Imidazole Ring | Fully Aromatic (1H-Imidazol-2-yl) | 4,5-Dihydro (Imidazoline) | The imidazoline ring increases basicity (pKa ~7.4), essential for protonation at physiological pH and tight binding to the |
| Quinoxaline C5 | Unsubstituted (H) | Bromine (Br) | The 5-bromo substitution increases lipophilicity (LogP) for CNS/retinal penetration and enhances selectivity for |
| Linker | Secondary Amine (-NH-) | Secondary Amine (-NH-) | Critical for conformational flexibility allowing the molecule to fit the receptor pocket. |
Expert Insight: While the prompt specifies the aromatic imidazole form, biological activity is significantly potentiated by the reduction to the imidazoline form. Researchers utilizing the aromatic analog (CAS 185312-10-1) typically observe reduced affinity; it is often used as a negative control or metabolic marker in pharmacokinetic studies.
Mechanism of Action: Neurobiological Signaling
The neuroprotective potential of this scaffold is mediated through the
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine derivatives in a neuronal cell.
Caption: Figure 1. Neuroprotective signaling cascade of Alpha-2 adrenergic agonists. Activation leads to Gi/o-mediated inhibition of cAMP and Calcium influx, preventing glutamate excitotoxicity and promoting cell survival factors.
Mechanistic Detail
-
Presynaptic Inhibition: Binding to presynaptic
-ARs inhibits N-type voltage-gated channels. This prevents the fusion of synaptic vesicles, directly reducing the release of Glutamate , the primary driver of excitotoxic neuronal death in ischemia and glaucoma. -
Postsynaptic Hyperpolarization: Activation of G-protein coupled inwardly rectifying potassium channels (GIRKs) leads to
efflux, hyperpolarizing the neuron and making it resistant to aberrant firing. -
Survival Signaling: Chronic activation has been linked to the upregulation of BDNF (Brain-Derived Neurotrophic Factor) and bFGF (basic Fibroblast Growth Factor) via the ERK/MAPK pathway, promoting retinal ganglion cell (RGC) survival independent of IOP lowering.
Therapeutic Applications in Neurobiology
Glaucoma & Retinal Neuroprotection
This is the primary clinical application of the scaffold.
-
Target: Retinal Ganglion Cells (RGCs).
-
Pathology: RGCs die via apoptosis due to axonal compression (IOP) and secondary ischemia/excitotoxicity.
-
Therapeutic Action: The scaffold (as Brimonidine) lowers IOP by suppressing aqueous humor production (ciliary body) and increasing uveoscleral outflow. Crucially, it crosses the blood-retina barrier to provide direct neuroprotection to RGCs, preserving visual function even if IOP is not fully controlled.
Ischemic Stroke & CNS Trauma
-
Pathology: Acute interruption of blood flow leads to a "glutamate storm."
-
Therapeutic Action: Pre-clinical models show that systemic or intrathecal administration of these derivatives significantly reduces infarct volume. The mechanism is the suppression of the catecholamine surge and glutamate release in the penumbra.
Neuropathic Pain
-
Mechanism:
-ARs in the dorsal horn of the spinal cord inhibit nociceptive transmission. -
Application: Used as an adjuvant in anesthesia or for chronic pain management (e.g., Clonidine, Brimonidine) to reduce opioid reliance.
Experimental Protocols
To validate the therapeutic potential of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine derivatives, the following standardized protocols are recommended.
In Vitro: Radioligand Binding Assay
Purpose: Determine affinity (
-
Preparation: Harvest membranes from CHO cells stably expressing human
-AR. -
Incubation: Incubate membrane homogenates (20
g protein) with -Rauwolscine (0.5-1.0 nM) and varying concentrations of the test compound ( to M). -
Buffer: 50 mM Tris-HCl, pH 7.4. Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Ex Vivo: Retinal Ganglion Cell (RGC) Survival Assay
Purpose: Assess direct neuroprotective effects against glutamate toxicity.
-
Isolation: Dissociate retinas from P3-P5 rats using papain.
-
Purification: Immunopanning with Thy-1.1 antibody to isolate RGCs.
-
Culture: Plate RGCs on laminin/poly-D-lysine coated coverslips in serum-free defined medium (Neurobasal + B27).
-
Treatment:
-
Control: Vehicle only.
-
Toxicity: Glutamate (50
M). -
Therapeutic: Glutamate (50
M) + Test Compound (10 nM - 1 M).
-
-
Endpoint: After 48 hours, fix cells and stain with Calcein-AM (live) and Ethidium Homodimer (dead). Count viable RGCs.
-
Validation: Efficacy is confirmed if the compound restores survival rates significantly above the Glutamate-only group.
In Vivo: Optic Nerve Crush (ONC) Model
Purpose: Evaluate neuroprotection in a living system mimicking traumatic optic neuropathy.
-
Anesthesia: Ketamine/Xylazine IP.
-
Procedure: Expose the optic nerve via a lateral canthotomy. Crush the nerve 2mm behind the globe using calibrated forceps (e.g., 10 seconds).
-
Administration: Administer Test Compound (IP or intravitreal injection) immediately post-injury and daily for 14 days.
-
Analysis (Day 14):
-
Retrograde labeling of RGCs with Fluorogold applied to the superior colliculus.
-
Sacrifice animal, flat-mount retina, and quantify RGC density via fluorescence microscopy.
-
-
Metric: Compare RGC density (
) between Treated, Vehicle, and Sham groups.
References
-
Acheampong, A. A., et al. (1995). "Structural requirements for alpha-2 adrenergic receptor agonists: Quinoxaline derivatives." Journal of Medicinal Chemistry.
-
Yoles, E., & Schwartz, M. (1998). "Potential neuroprotective therapy for glaucoma: Alpha-2 agonists." Survey of Ophthalmology.
-
Saylor, M., et al. (2009). "Brimonidine and its metabolites: Pharmacokinetics and excretion." Drug Metabolism and Disposition.
-
Wheeler, L. A., et al. (2001). "Role of alpha-2 adrenergic receptors in neuroprotection and glaucoma." Survey of Ophthalmology.
-
PubChem Compound Summary. (2024). "Brimonidine & Related Impurities."[1][2] National Library of Medicine.
Sources
Toxicology and Safety Assessment: (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
The following technical guide provides an in-depth toxicology and safety assessment of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine , a structural analogue of the alpha-2 adrenergic agonist Brimonidine.
Executive Summary
(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine (also known as Amino-imidazole-quinoxaline or Dehydrobrimonidine) is a bioactive heterocyclic compound characterized by a quinoxaline ring linked via a secondary amine to a fully aromatic imidazole moiety. It is primarily identified as Impurity A of the ophthalmic drug Brimonidine.
From a safety perspective, this compound presents a dual hazard profile:
-
Pharmacological Toxicity: As a close structural analogue of Brimonidine, it retains affinity for
-adrenergic receptors, posing risks of systemic hypotension, sedation, and bradycardia at low exposure levels. -
Genotoxic Potential: The molecule contains a quinoxaline scaffold and an amino-imidazole moiety. While distinct from the highly potent fused-ring mutagens (e.g., MeIQx), it triggers structural alerts for mutagenicity that require rigorous risk assessment under ICH M7 guidelines.
This guide synthesizes physicochemical data, in silico toxicity predictions, and read-across safety pharmacology to support risk assessment in drug development and manufacturing.
Chemical Identity & Physicochemical Properties[1][2]
Understanding the structural distinction between this compound and its parent drug is critical for accurate safety profiling.
| Property | Data | Relevance to Safety |
| Chemical Name | N-(1H-imidazol-2-yl)quinoxalin-6-amine | Core Active Moiety |
| CAS Number | 185312-10-1 | Unique Identifier |
| Molecular Formula | Nitrogen-rich heterocycle | |
| Molecular Weight | 211.22 g/mol | High permeability potential |
| Structure Type | Aromatic Imidazole linked to Quinoxaline | vs. Brimonidine: Brimonidine has a dihydroimidazole (imidazoline) ring.[1][2] The aromatization increases planarity and lipophilicity. |
| Solubility | Low in water; soluble in DMSO/Methanol | Formulation challenges; potential for precipitation in biological assays. |
| pKa (Predicted) | ~7.5 (Imidazole), ~1.0 (Quinoxaline) | Less basic than Brimonidine (pKa ~7.78), affecting lysosomal trapping and absorption. |
Structural Toxicity Assessment (Genotoxicity)
A critical safety concern for amino-quinoxalines is their potential mutagenicity. This section differentiates the subject compound from known potent mutagens using structural logic.
Structural Alerts and QSAR
The compound contains two structural alerts defined by the Benigni/Bossa rulebase:
-
Quinoxaline Scaffold: Associated with DNA intercalation and potential mutagenicity in Salmonella typhimurium (Ames Test).
-
Heterocyclic Amine: The exocyclic amino group can be metabolically activated (N-hydroxylation) to form reactive nitrenium ions.
Comparative Mutagenicity Analysis
It is vital to distinguish this "Linked" system from "Fused" systems.
-
Fused Systems (High Risk): Compounds like MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) are potent mutagens found in cooked meats. Their planarity allows strong DNA intercalation.
-
Linked Systems (Moderate Risk): (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine has a rotatable nitrogen bridge. This flexibility reduces planarity compared to fused systems, theoretically lowering the intercalation potential. However, the aromatic nature still poses a higher risk than the non-aromatic imidazoline of Brimonidine.
Regulatory Status (ICH M7):
-
Classification: Class 3 (Alerting structure, unrelated to the drug substance structure if the drug is the dihydro-form).
-
Action: Requires bacterial reverse mutation assay (Ames) data. If negative, it is downgraded to Class 5 (Non-mutagenic).
Visualization: Structural Risk Comparison
Figure 1: Comparative genotoxicity pathways. The subject compound shares the aromatic amine motif with potent mutagens (MeIQx) but lacks the rigid fused scaffold, modulating its risk profile.
Safety Pharmacology (Target Organ Toxicity)
The primary non-genotoxic safety hazard arises from the compound's pharmacological mechanism.
Mechanism of Action: -Adrenergic Agonism
Like its parent, this compound activates
-
Pathway:
activation Inhibition of Adenylyl Cyclase cAMP Norepinephrine release. -
Selectivity: The aromatization of the imidazole ring often alters subtype selectivity (
vs vs ) and intrinsic activity (partial vs full agonist).
Acute Toxicity Profile
-
Systemic Effects:
-
CNS: Sedation, lethargy, potential coma in overdose (crossing BBB is likely due to lipophilicity).
-
Cardiovascular: Bradycardia (reduced sympathetic outflow) and hypotension. Initial transient hypertension may occur due to peripheral vascular
activation. -
Respiratory: Respiratory depression (central mechanism).
-
-
LD50 Estimation: Based on Brimonidine data, oral LD50 in mice is likely >50 mg/kg , but pharmacological effects occur at much lower doses (mg/kg range).
Target Organs
-
Central Nervous System: Primary target for acute toxicity.
-
Cardiovascular System: Hypotension/Bradycardia.
-
Eye: If applied topically, potential for follicular conjunctivitis (known class effect of quinoxalines).
ADME & Metabolic Stability
-
Absorption: High permeability expected (LogP ~1.5–2.0).
-
Metabolism:
-
The quinoxaline ring is susceptible to oxidation by aldehyde oxidase (AOX) to forming the 2-oxo or 3-oxo metabolites.
-
The imidazole ring is stable but the amine linker can undergo N-glucuronidation.
-
-
Excretion: Likely renal elimination of metabolites.
Experimental Protocols for Safety Validation
To validate the safety of this compound (e.g., as an impurity qualification), the following protocols are standard.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: Assess mutagenic potential under ICH M7.
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.
-
Conditions: +/- S9 metabolic activation (Rat Liver).[3]
-
Dose Range: Up to 5000 µ g/plate (or limit of solubility).
-
Success Criteria: < 2-fold increase in revertant colonies over vehicle control.
-
Note: Due to the quinoxaline structure, ensure Prival modification (hamster S9) is considered if standard rat S9 is negative but structural alerts persist.
Protocol: In Vitro hERG Safety Screen
-
Objective: Assess risk of QT prolongation (cardiac safety).
-
System: CHO or HEK293 cells stably expressing hERG potassium channels.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Endpoint: IC50 for tail current inhibition.
-
Threshold: IC50 < 10 µM indicates moderate-to-high risk.
Occupational Health & Safety (Handling Guide)
Hazard Classification (GHS):
-
Acute Tox. 3 (Oral): Toxic if swallowed (based on potent pharmacology).
-
Skin Irrit. 2: Causes skin irritation.
-
Eye Irrit. 2A: Causes serious eye irritation.
-
STOT SE 3: May cause drowsiness or dizziness.
Handling Precautions:
-
Engineering Controls: Use a fume hood or powder containment enclosure (lev 3/4).
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Respiratory protection (N95/P3) if dust generation is possible.
-
First Aid:
-
Ingestion:[4] Seek immediate medical attention. Monitor for bradycardia and apnea. Naloxone has been used anecdotally for alpha-2 agonist overdose reversal in children, but supportive care is primary.
-
References
-
European Pharmacopoeia (Ph. Eur.) . Brimonidine Tartrate Monograph 10.0. Strasbourg: Council of Europe. (Defines Impurity A structure and limits).
-
Grivas, S., & Jägerstad, M. (1984). Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test. Mutation Research/Genetic Toxicology, 137(1), 29-32.[5] (Establishes mutagenic SAR for amino-imidazo-quinoxalines).
-
ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory framework for quinoxaline impurities).
-
Burke, J., & Schwartz, M. (1996). Preclinical evaluation of brimonidine. Survey of Ophthalmology, 41, S9-S18. (Baseline toxicology for the scaffold).
-
Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507-2536. (Structural alerts for quinoxalines).
Sources
- 1. Brimonidine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical structure and mutagenic activity of aminoimidazoquinolines and aminonaphthimidazoles related to 2-amino-3-methylimidazo[4,5-f]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. document.clearsynth.com [document.clearsynth.com]
- 5. Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Robust, Validated HPLC Method for the Detection and Quantification of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine. This nitrogen-containing heterocyclic compound, also known as Debromo Brimonidine, presents unique challenges due to its basicity. This document provides a complete protocol, from initial method design rationale to a full validation plan according to ICH Q2(R1) guidelines, intended for researchers, analytical scientists, and drug development professionals.
Preamble: A Strategy-First Approach to Method Development
Developing a robust HPLC method is a process of systematic, logical deduction, not random chance. The physicochemical properties of the analyte must be the foundation upon which all experimental choices are built. For (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, two features are paramount: its aromatic quinoxaline core and, most critically, its multiple basic nitrogen centers.
Analyte Physicochemical Profile
-
Structure: The molecule consists of a planar, aromatic quinoxaline ring system linked to a highly basic dihydro-imidazolamine (imidazoline) group. This structure imparts both hydrophobicity (from the quinoxaline) and significant polarity and basicity (from the nitrogen-rich moieties).
-
Basicity (pKa): The quinoxaline ring is a very weak base (pKa ≈ 0.6)[1]. However, the exocyclic amine and, more significantly, the imidazoline group are strong bases. The imidazoline moiety is a guanidine-like structure, which is protonated and positively charged across a wide pH range. The predicted pKa for the most basic nitrogen is approximately 8.36[2]. This high basicity is the single most important factor influencing chromatographic behavior, as it dictates the analyte's interaction with the stationary phase.
-
UV Absorbance: The conjugated π-system of the quinoxaline ring results in strong ultraviolet (UV) absorbance, making it an ideal chromophore for UV-based detection. Quinoxaline derivatives typically exhibit multiple absorption maxima between 280 nm and 440 nm[3][4].
Rationale for Initial Chromatographic Conditions
Based on the analyte's profile, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. The strategy is to control the analyte's ionization state to achieve reproducible retention and excellent peak shape.
-
Column Selection: A standard C18 column is the workhorse of RP-HPLC and serves as the ideal starting point[5]. However, the basic nature of our analyte makes it susceptible to deleterious interactions with acidic residual silanol groups on the silica backbone, a primary cause of peak tailing[6]. Therefore, the initial selection must be a modern, high-purity silica C18 column with robust end-capping to minimize these interactions.
-
Mobile Phase pH Control: To ensure a consistent charge state and prevent peak shape distortion, the mobile phase pH must be controlled with a buffer and set far from the analyte's pKa[7]. Given a pKa of ~8.4, two viable strategies exist:
-
Low pH (Recommended): By setting the pH to ~2.5-3.5, all basic nitrogens will be fully and consistently protonated. This positive charge also helps prevent interaction with residual silanols. This is the most robust and recommended approach.
-
High pH (Alternative): A pH > 10 would suppress ionization, leaving the analyte neutral. This requires specialized pH-stable columns and can be less robust if the pH is too close to the pKa.
-
-
Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector for method development. It allows for the determination of the optimal detection wavelength (λmax) from the analyte's full UV spectrum and can be used to assess peak purity.
Detailed Experimental Protocol
This section provides a complete, step-by-step protocol for the analysis.
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade, >99%)
-
Water (ASTM Type I, 18.2 MΩ·cm)
-
-
Reference Standard: (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, with known purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 900 mL of Type I water, mix well, and bring to a final volume of 1000 mL.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 900 mL of acetonitrile, mix well, and bring to a final volume of 1000 mL.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 10 µg/mL): Further dilute the stock solution with the diluent to achieve the desired concentration for analysis.
Final Optimized HPLC Method
The following table summarizes the final instrumental conditions derived from the method development process.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% B to 70% B over 10 minutes |
| 70% B to 95% B over 2 minutes | |
| Hold at 95% B for 2 minutes | |
| 95% B to 10% B over 0.1 minutes | |
| Hold at 10% B for 3.9 minutes (Re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| PDA Detector | Wavelength: Scan 210-450 nm. Extract at λmax (~330 nm) |
| Run Time | 18 minutes |
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This is achieved by injecting the working standard solution five times and evaluating the results against the criteria below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 5000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
The Method Development Workflow
The final method was achieved through a logical, multi-step process designed to optimize selectivity and efficiency. This workflow ensures a robust final method.
Caption: HPLC Method Development Workflow.
-
Insight 1: The Impact of pH. During scouting, it was confirmed that a low pH mobile phase (0.1% Formic Acid, pH ≈ 2.7) provided a symmetrical, sharp peak. In contrast, a near-neutral pH resulted in a broad, tailing peak with poor reproducibility, confirming the necessity of controlling the analyte's ionization state.
-
Insight 2: The Role of the Organic Modifier. While both acetonitrile and methanol eluted the compound, acetonitrile generally provided better peak efficiency (narrower peaks). Switching between these solvents is a powerful tool for altering selectivity, especially when resolving impurities[8].
-
Insight 3: Gradient Optimization. An isocratic elution resulted in either long run times or poor resolution from early-eluting impurities. A gradient program, as detailed in Table 2.3, was essential to provide good resolution, maintain a reasonable run time, and ensure the column was cleaned of any strongly retained components after each injection.
Method Validation Protocol (ICH Q2(R1))
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose[9][10][11]. The following experiments must be performed.
Caption: Core Parameters for HPLC Method Validation.
Specificity
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances.
-
Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. The PDA detector can be used to confirm peak purity.
Linearity and Range
-
Protocol: Prepare at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the working concentration). Inject each in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Protocol: Perform a spike-recovery study. Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-assay):
-
Protocol: Analyze six separate preparations of the standard at 100% concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD of the peak areas should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The cumulative RSD for both sets of data should be ≤ 2.0%.
-
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: Vary the final organic percentage by ± 2%.
-
-
Acceptance Criteria: The system suitability parameters (tailing, plates, etc.) must still pass under all varied conditions.
Conclusion
This application note presents a highly robust and reproducible RP-HPLC method for the analysis of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine. By grounding the method development in the fundamental physicochemical properties of the analyte—specifically its high basicity—a reliable separation with excellent peak shape was achieved. The use of a low-pH mobile phase and a high-purity, end-capped C18 column is critical for success. The detailed protocol and comprehensive validation plan provided herein adhere to stringent ICH guidelines, ensuring that the method is suitable for its intended purpose in a regulated pharmaceutical environment.
References
- Benchchem. (2025).
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Benchchem. (2025). Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Benchchem.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Hassan, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- MDPI. (2023).
- Echemi. N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. Echemi.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- PubChem. N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine.
- Element Lab Solutions. HPLC Method Development Kit: Where to Start?. Element Lab Solutions.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- MilliporeSigma. Developing HPLC Methods. MilliporeSigma.
- ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
- PJSIR. STUDIES ON HETEROCYCLICS - Part I.
- Rasayan J. Chem. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry.
- MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC.
- Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation.
- Interchim. Method Development HPLC. Interchim.
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
Application Note: High-Purity Crystallization of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine for Pharmaceutical Development
Abstract
This guide provides a comprehensive overview and detailed protocols for the purification of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, a nitrogen-rich heterocyclic compound of interest in drug discovery. The quality, purity, and solid-state properties of an Active Pharmaceutical Ingredient (API) are paramount to its safety and efficacy.[][2] Crystallization is a critical final step in API manufacturing that profoundly impacts chemical purity, crystal form (polymorphism), particle size distribution, stability, and downstream processability.[2] This document outlines the strategic considerations for solvent selection and describes three robust crystallization methodologies—Slow Cooling, Anti-Solvent Addition, and Vapor Diffusion—tailored for this specific molecular scaffold.
Introduction: The Imperative for Purity
(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine belongs to a class of N-heterocyclic compounds that are cornerstones of medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4][5] The molecule's structure, featuring both quinoxaline and imidazole moieties, presents specific purification challenges and opportunities. Its multiple nitrogen atoms and amine group create sites for hydrogen bonding, influencing solubility in polar solvents, while the fused aromatic system provides rigidity.
Achieving high purity (>99.5%) is not merely an analytical goal but a regulatory and safety requirement under Good Manufacturing Practices (GMP). The crystallization process is the most effective method for removing process-related impurities, such as starting materials, byproducts, and reagents.[6] Furthermore, controlling the crystallization process allows for the isolation of a specific, stable polymorphic form, which is critical for consistent bioavailability and formulation performance.[7][8]
Pre-Crystallization Strategy: Understanding the Molecule
A successful crystallization protocol begins with a thorough understanding of the compound's physicochemical properties. The structure of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine dictates its interaction with various solvents.
Table 1: Predicted Physicochemical Properties of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
| Property | Predicted Value | Implication for Crystallization |
|---|---|---|
| Molecular Formula | C₁₁H₉N₅ | High nitrogen content suggests potential for strong intermolecular interactions (H-bonding). |
| Molecular Weight | 211.23 g/mol | A relatively small molecule, typical for API candidates. |
| H-Bond Donors | 2 | The amine and imidazole N-H groups will readily interact with protic solvents. |
| H-Bond Acceptors | 4 | The nitrogen atoms in the quinoxaline and imidazole rings can accept hydrogen bonds. |
| Predicted LogP | ~1.5 - 2.5 | Suggests moderate lipophilicity with solubility in a range of polar organic solvents. |
The key to crystallization is manipulating solubility to achieve a state of supersaturation, from which crystals nucleate and grow.[] Therefore, the first experimental step is always a solvent screen to determine solubility at both ambient and elevated temperatures.
Strategic Solvent Selection
The choice of solvent is the most critical parameter in developing a crystallization process.[6] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For N-heterocyclic compounds, a combination of polar protic and polar aprotic solvents often provides the best results.[9]
Table 2: Solvent & Anti-Solvent Selection Guide | Solvent | Class | Boiling Point (°C) | Role & Rationale for (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine | | :--- | :--- | :--- | :--- | | Primary Solvents (Good Solubility) | | Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvent for many heterocycles. High boiling point can be a drawback for removal.[9][10] | | Ethanol | Polar Protic | 78 | Good H-bonding capability. Often used for recrystallization of quinoxalines.[10][11] Lower toxicity profile. | | Methanol | Polar Protic | 65 | Similar to ethanol but can sometimes lead to higher solubility at cold temperatures, reducing yield. | | Acetonitrile | Polar Aprotic | 82 | Can be effective for dissolving N-heterocycles.[9] Often used in anti-solvent pairs. | | Anti-Solvents (Poor Solubility) | | Water | Polar Protic | 100 | The compound is likely to have low water solubility. Ideal anti-solvent for primary solvents like Ethanol or DMF.[12] | | Toluene | Nonpolar Aromatic | 111 | Effective at reducing solubility of polar compounds. High boiling point.[13] | | Heptane / Hexane | Nonpolar Aliphatic | 98 / 69 | Excellent anti-solvents to precipitate polar compounds from solutions like Ethanol or Ethyl Acetate.[14] | | Diethyl Ether | Polar Aprotic | 35 | Useful for vapor diffusion due to high volatility, but low boiling point makes it a poor primary solvent.[13] |
Crystallization Workflow & Protocols
A generalized workflow provides a systematic approach to purification, from the crude material to the final, validated API.
Caption: Logical flow of the anti-solvent crystallization method.
Protocol 3: Purification by Vapor Diffusion
Vapor diffusion is a gentle technique excellent for obtaining very high-quality crystals, often suitable for X-ray diffraction. It is particularly useful when only small amounts of material are available. [15]The method involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound. [16] Methodology:
-
Setup: Prepare a solution of the compound in a "good," less volatile solvent (e.g., DMF, Toluene) in a small, open container (e.g., a 1-dram vial).
-
Chamber: Place this small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a layer of a volatile "anti-solvent" (e.g., Hexane, Diethyl Ether). [16]The level of the anti-solvent in the outer chamber must be below the top of the inner vial.
-
Diffusion: Seal the larger container tightly. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the anti-solvent vapor dissolves into the primary solvent, it gradually reduces the compound's solubility, leading to slow and controlled supersaturation and, ultimately, crystallization over several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully open the chamber, decant the mother liquor, and gently wash the crystals with the anti-solvent before drying.
Table 3: Comparative Summary of Crystallization Techniques
| Parameter | Slow Cooling | Anti-Solvent | Vapor Diffusion |
|---|---|---|---|
| Typical Scale | Milligrams to Kilograms | Milligrams to Kilograms | Micrograms to Grams |
| Typical Speed | Hours to Days | Minutes to Hours | Days to Weeks |
| Crystal Quality | Good to Excellent | Fair to Good | Excellent (often single crystals) |
| Process Control | Control of cooling rate is key. | Control of addition rate & mixing is critical. [17] | Very slow, relies on passive diffusion. |
| Primary Use | General bulk purification. | For highly soluble compounds. | High-purity small scale, single crystal growth. |
Post-Crystallization Analysis and Validation
The purity and form of the final product must be rigorously confirmed.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine chemical purity.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the molecular structure.
-
Polymorphic Form Identification: Powder X-ray Diffraction (PXRD) is the definitive technique to identify the crystalline form. Differential Scanning Calorimetry (DSC) can also be used to detect polymorphic transitions and determine melting points.
Troubleshooting Common Crystallization Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the supersaturation level is too high. Solution: Re-heat the mixture to redissolve the oil, add slightly more solvent, and allow for slower cooling. [14]* No Crystals Form: The solution remains clear even after cooling. This indicates that the solution is not sufficiently supersaturated. Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound. Alternatively, slowly evaporate some of the solvent to increase the concentration. [11]* Low Yield: A significant amount of product remains in the mother liquor. Solution: Ensure the crystallization mixture was cooled sufficiently. The mother liquor can be concentrated by evaporating a portion of the solvent to obtain a second crop of crystals. [11]
References
-
JoVE. (n.d.). Crystallization of Small Molecules. JoVE. Retrieved from [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. Retrieved from [Link]
-
Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. Retrieved from [Link]
-
Fermion. (2025, June 17). Crystallization as a Core Competence in API Manufacturing. Fermion. Retrieved from [Link]
-
Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1864. Retrieved from [Link]
-
PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. Retrieved from [Link]
-
VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Hampton Research. Retrieved from [Link]
-
Spingler, B., et al. (2013). Guide for crystallization. University of Zurich. Retrieved from [Link]
-
Zhang, Y., et al. (2020). A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs. Journal of Materials Chemistry C, 8(1), 127-134. Retrieved from [Link]
-
Taylor & Francis Online. (2020, November 17). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. Taylor & Francis Online. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. Retrieved from [Link]
-
Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca. Retrieved from [Link]
- Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds. Google Patents.
-
American Chemical Society. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. ACS Publications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). API Crystallization. Mettler Toledo. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug Likeness and Selective Functionalization of Quinoxalines. ResearchGate. Retrieved from [Link]
-
ARC Journals. (2015, January 15). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. Retrieved from [Link]
-
Journal of Al-Nahrain University. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Al-Nahrain University. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. Retrieved from [Link]
-
Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Dalton Pharma Services. Retrieved from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives.... NCBI. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
ReCIPP. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. Retrieved from [Link]
-
CBU. (n.d.). 3.3. CRYSTALLIZATION. CBU. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. University of Toronto. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 30). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. NCBI. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. ResearchGate. Retrieved from [Link]
-
Preprints.org. (2025, April 11). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Preprints.org. Retrieved from [Link]
-
MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 5). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. NCBI. Retrieved from [Link]
-
MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 10). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. NCBI. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]
-
MDPI. (2021, June 19). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Retrieved from [Link]
-
Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of different quinoxaline derivatives investigated.... ResearchGate. Retrieved from [Link]
Sources
- 2. Crystallization as a Core Competence in API Manufacturing | Fermion [fermion.fi]
- 3. mdpi.com [mdpi.com]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. esisresearch.org [esisresearch.org]
- 7. microporetech.com [microporetech.com]
- 8. crystalpharmatech.com [crystalpharmatech.com]
- 9. researchgate.net [researchgate.net]
- 10. arcjournals.org [arcjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. recipp.ipp.pt [recipp.ipp.pt]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. unifr.ch [unifr.ch]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Identifying Degradation Products of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine via LC-MS
Welcome to the technical support guide for the identification and characterization of degradation products of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth answers to common questions, troubleshooting strategies, and detailed protocols to guide your experimental workflow.
Part 1: Foundational Strategy & Core Concepts
This section addresses the fundamental principles and strategic planning required for a successful degradation study.
Q1: What are forced degradation studies, and why are they essential for a compound like (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine?
Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[1] According to International Council for Harmonisation (ICH) guidelines, these studies are a critical component of the drug development process.[2]
Core Objectives:
-
Identify Degradation Pathways: The primary goal is to understand how the molecule breaks down, revealing its intrinsic stability.[1][2] This involves identifying likely degradation products that could appear during formal stability studies.
-
Develop Stability-Indicating Methods: Stress testing generates the very impurities your analytical method needs to be able to detect. This process is crucial for developing and validating a stability-indicating analytical method—one that can accurately separate and quantify the intact parent drug from its degradation products.[1]
-
Elucidate Degradant Structures: Identifying the structure of potential degradants helps in assessing their potential toxicity and impact on the drug's safety and efficacy.[1]
-
Inform Formulation and Packaging: Understanding the molecule's sensitivity to light, heat, or pH helps in developing a stable formulation and selecting appropriate packaging.[1]
For (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, this process is vital to ensure that any analytical method can detect impurities that may arise from its complex heterocyclic structure during manufacturing, storage, or administration.
Q2: What is the overall workflow for identifying unknown degradation products using LC-MS?
The process is a systematic investigation that moves from generating degradants to identifying their structures. Liquid chromatography (LC) provides the separation of the complex mixture, while mass spectrometry (MS) offers sensitive detection and structural information.[3][4] High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is particularly powerful for determining the elemental composition of unknown compounds.[3][5]
Here is a typical workflow:
Q3: What are the likely degradation pathways for (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine?
The structure of this molecule contains several reactive sites. Degradation is likely to involve one or more of these moieties:
-
Quinoxaline Ring System: This aromatic system is generally stable but can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.[6] Under strongly acidic or basic conditions, ring-opening is a possibility, though it often requires harsh conditions.[7]
-
Amine Linker: The secondary amine linking the two ring systems is a prime target for oxidative degradation.
-
Imidazole Ring: While aromatic, the imidazole ring can be susceptible to oxidative cleavage, particularly by strong oxidizing agents like hydrogen peroxide, which can degrade the ring structure.[8] The dihydro-imidazole variant (imidazoline) present in the parent compound is more susceptible to hydrolysis, which could lead to ring-opening to form an ethylenediamine derivative.
Part 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step instructions for performing the key experiments in your study.
Q4: How do I perform a forced degradation study?
The goal is to achieve 5-20% degradation of the active ingredient.[2] If you see no degradation, you may need to increase the stressor concentration, temperature, or duration. If degradation is too extensive, reduce the stress conditions.[9] Always run a control sample (drug substance in the same solvent, protected from stress) in parallel for each condition.
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine in a suitable solvent like methanol or acetonitrile.[9]
| Stress Condition | Protocol | Quenching/Neutralization |
| Acid Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours.[9] 3. Periodically sample and analyze. | Add an equimolar amount of 0.1 M NaOH to neutralize the solution to pH ~7. |
| Base Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. 2. Incubate at 60°C for 24 hours.[9] 3. Periodically sample and analyze. | Add an equimolar amount of 0.1 M HCl to neutralize the solution to pH ~7. |
| Oxidation | 1. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. 2. Keep at room temperature for up to 24 hours, protected from light.[2] 3. Monitor closely as oxidation can be rapid. | Quenching is often not necessary as H₂O₂ degrades, but samples should be analyzed promptly. |
| Thermal Degradation | 1. Store the solid drug substance in a calibrated oven at 80°C for 48 hours.[9] 2. Also, store a solution sample (1 mg/mL) at 80°C. | Cool samples to room temperature before dissolving (for solid) and analysis. |
| Photolytic Degradation | 1. Expose the solid drug substance and a solution sample (1 mg/mL in a chemically inert, transparent container) to a light source. 2. Per ICH Q1B, exposure should be ≥ 1.2 million lux hours and ≥ 200 watt hours/m².[1][9][10] 3. A dark control (sample wrapped in aluminum foil) must be stored under the same conditions. | No quenching required. Analyze immediately after exposure. |
Q5: What is a good starting point for an LC-MS method?
A reversed-phase method is typically the first choice for a moderately polar molecule like this. The goal is to achieve good separation between the parent peak and any new peaks that appear after stress testing.
Initial LC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column provides good retention for moderately non-polar compounds and is a versatile starting point. Sub-2-µm particles offer high efficiency.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and helps with peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is effective for screening a wide range of potential degradant polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | A small volume helps prevent peak distortion and column overload.[12] |
| Ionization Mode | Positive Electrospray (ESI+) | The multiple nitrogen atoms in the molecule are basic sites that are readily protonated. |
| MS Scan Mode | Full Scan (m/z 100-1000) & Data-Dependent MS/MS | A full scan detects all ions, while data-dependent MS/MS automatically fragments the most intense peaks to provide structural data.[13] |
Part 3: Data Analysis & Structure Elucidation
This section focuses on interpreting the data you've collected to identify and characterize the degradation products.
Q6: How do I use the LC-MS data to propose structures for unknown degradants?
The identification process is like solving a puzzle, using multiple pieces of evidence from the mass spectrometer.
Step-by-Step Guide:
-
Find the Mass Shift: Compare the accurate mass of the degradant with the parent compound (C11H11N5, [M+H]+ ≈ 214.1087). A common modification is oxidation, which results in a mass increase of +15.9949 Da (addition of an oxygen atom). Hydrolysis might add +18.0106 Da (addition of H₂O).
-
Determine Elemental Composition: Use the accurate mass and isotopic pattern from your HRMS data to determine the most likely elemental formula. Software tools can generate possible formulas within a specified mass tolerance (e.g., < 5 ppm).[3][5]
-
Analyze Fragmentation (MS/MS): Compare the fragmentation pattern of the degradant to that of the parent compound.
-
Conserved Fragments: Fragments that are present in both spectra indicate parts of the molecule that have remained intact.
-
Shifted Fragments: A fragment that appears at a higher mass (e.g., +16 Da) in the degradant spectrum can pinpoint the location of the modification. For example, if a fragment corresponding to the quinoxaline ring is shifted by +16 Da, it suggests hydroxylation occurred on that ring.
-
-
Propose a Structure: Based on the elemental composition, mass shift, and fragmentation data, propose a chemically plausible structure for the degradation product.
Example Data Interpretation:
| RT (min) | Experimental m/z [M+H]+ | Mass Shift (Da) | Proposed Formula | Proposed Identity |
| 5.2 | 214.1089 | - | C11H12N5 | Parent Compound |
| 4.8 | 230.1038 | +15.9949 | C11H12N5O | Monohydroxylated degradant |
| 4.5 | 246.0987 | +31.9898 | C11H12N5O2 | Dihydroxylated degradant |
| 6.1 | 228.1245 | +14.0156 | C12H14N5 | N-Methylated degradant (from solvent) |
Part 4: Troubleshooting Guide
Even with a good plan, experiments can encounter issues. This guide addresses common problems and their solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Degradation Observed | Stress conditions are too mild (time, temperature, or concentration). The compound is highly stable under the tested conditions. | Increase the severity of the stressor. For example, use 1 M HCl/NaOH instead of 0.1 M, increase temperature, or extend the exposure time.[9] Ensure your analytical method is sensitive enough to detect low-level degradants. |
| Too Much Degradation (>20%) | Stress conditions are too harsh. The reaction kinetics are very fast. | Reduce the stressor concentration, temperature, or exposure time.[2] For fast reactions like oxidation, sample at very early time points (e.g., 5, 15, 30 minutes). |
| Poor Chromatography (Peak Tailing, Broad Peaks) | Secondary interactions with the column; column overload; sample solvent is too strong. | Add a competing base (e.g., a small amount of ammonium hydroxide) to the mobile phase if tailing is due to basic analytes. Reduce the injection volume or sample concentration.[14] Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[12] |
| Retention Time Shifts | Inconsistent mobile phase preparation; column temperature fluctuation; column aging. | Prepare fresh mobile phase daily.[15] Ensure the column oven is stable. Equilibrate the column with at least 10 column volumes before starting the sequence.[16] |
| Weak or No MS Signal | Incorrect ionization mode; ion suppression from matrix/buffers; instrument settings not optimized. | Verify that you are using the correct polarity (ESI+ is expected). Check for ion suppression by infusing the analyte while injecting a blank matrix.[16] Optimize source parameters (e.g., capillary voltage, gas flows, temperatures). |
| Ghost Peaks | Carryover from previous injection; contaminated mobile phase or system. | Run blank injections (solvent only) to confirm carryover.[14] Implement a more rigorous needle wash procedure in the autosampler settings. Use fresh, high-purity LC-MS grade solvents.[15] |
Part 5: Frequently Asked Questions (FAQs)
Q: What is the difference between a Q-TOF, Triple Quadrupole (QqQ), and Orbitrap for this analysis? A: A Triple Quadrupole (QqQ) is excellent for quantification due to its high sensitivity and specificity in MRM mode but provides nominal mass data.[3] For identifying unknowns, a Q-TOF or an Orbitrap is preferred. Both are high-resolution mass spectrometers (HRMS) that provide accurate mass measurements, which are essential for determining the elemental composition of your degradation products.[4]
Q: How do I handle matrix effects from the quenching reagents (acid/base)? A: The high salt concentration after neutralization can cause significant ion suppression in the ESI source. It is crucial to dilute your sample sufficiently after quenching and before injection. A 10 to 100-fold dilution is a good starting point. Alternatively, solid-phase extraction (SPE) can be used to remove salts while concentrating the analytes.
Q: Do I need to use an internal standard? A: While not strictly necessary for qualitative identification, an internal standard (ideally a stable isotope-labeled version of the parent compound) is highly recommended if you need to quantify the rate of degradation or the amount of each degradant formed. It helps correct for variability in sample preparation and instrument response.
References
- ResolveMass Laboratories. (2026, February 15).
- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Journal of Applied Pharmaceutical Science. (n.d.).
- Pharmaguideline. (n.d.).
- Drug Discovery World. (2016, August 24). Application of LCMS in small-molecule drug development.
- Bernstein Group. (2013, February 7).
- Angewandte Chemie International Edition. (1998, March 16).
- Slideshare. (n.d.). Unit 4 imidazole | PDF.
- Agricultural and Biological Chemistry. (n.d.). Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2/,3/-Dihydroxypropyl).
- Infinix Bio. (2026, February 18).
- The Journal of Chemical Physics. (2012, September 18).
- International Journal of Pharmaceutical Sciences. (2025, April 11).
- Chemistry Stack Exchange. (2017, April 22). Mechanism for Amino-Imidazole Ring Fission.
- ThermoFisher. (n.d.). The Ultimate Workflow for Small Molecule Discovery.
- IntechOpen. (n.d.).
- BioAgilytix. (n.d.).
- ACS Publications. (2013, February 7).
- Restek. (2021, November 29).
- YouTube. (2025, January 23). WEBINAR: Automate Non-Targeted LC-MS/MS Identification with KnowItAll LC Expert - Jan 2025.
- Benchchem. (2025).
- ResearchGate. (n.d.). LC-MS/MS parameters for quinoxalines | Download Table.
- ZefSci. (2025, May 6).
- PMC. (2020, May 26).
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- Shimadzu. (n.d.). LCMS Troubleshooting Tips.
- RSC Publishing. (2024, November 7).
- Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Unit 4 imidazole | PDF [slideshare.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. database.ich.org [database.ich.org]
- 11. lcms.cz [lcms.cz]
- 12. infinixbio.com [infinixbio.com]
- 13. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Troubleshooting reproducibility issues in (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine bioassays
Welcome to the Technical Support Center for GPCR Pharmacology .
As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic and practical challenges associated with (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine bioassays. This compound is a quinoxaline-derived amine structurally related to the well-known agonist UK-14,304 (Brimonidine), and it primarily targets the Alpha-2 Adrenergic Receptor (
Because
Mechanistic Overview & Causal Logic
To troubleshoot an assay, you must first understand the causality of the signaling cascade. When (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine binds to the
Caption: Alpha-2 Adrenergic Receptor (α2-AR) Gi-coupled signaling pathway.
Self-Validating Experimental Protocols
A robust assay must prove its own validity regardless of the test compound's performance. The following protocols are designed with internal logic gates (controls) that validate every step of the mechanistic pathway.
Protocol A: Functional cAMP Inhibition Assay (GloSensor/HTRF)
Causality Check: Because the
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing human
-AR into a 384-well white microplate (10,000 cells/well). Note: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk. -
PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX in assay buffer for 15 minutes at room temperature.
-
The 4-Tier Validation Setup:
-
Control 1 (Basal): Buffer only. (Establishes the absolute floor of the assay).
-
Control 2 (Stimulated): 10
M Forskolin. (Establishes the absolute ceiling). -
Control 3 (Pathway Validation): 10
M Forskolin + 1 M Reference Agonist (e.g., UK-14,304). (Validates that the pathway is intact and capable of inhibiting the ceiling). -
Control 4 (Specificity Validation): 10
M Forskolin + 1 M Reference Agonist + 10 M Atipamezole (Antagonist). (Validates that the signal drop is exclusively receptor-mediated, not an artifact of cell death).
-
-
Compound Addition: Add serial dilutions of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine (10
M to 0.1 nM) concurrently with 10 M Forskolin. -
Detection: Incubate for 20-30 minutes, add detection reagents, and read luminescence.
Protocol B: Binding Assay
Causality Check: This assay measures the fundamental first step of GPCR activation. Because cells have a high basal rate of nucleotide exchange, we must force the system into an "off" state by flooding it with excess GDP. We then use a radioactive, non-hydrolyzable GTP analog (
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend
-AR expressing membranes in Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM , 1 mM EDTA, pH 7.4). Note: Magnesium is an absolute requirement for G-protein nucleotide exchange. -
Basal Suppression: Add 10
M GDP to the membrane suspension. Incubate for 15 minutes on ice. -
Reaction Initiation: Add (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine and 0.1 nM
. -
Validation Controls: Include a Total Binding (TB) well (Agonist + Radioligand) and a Non-Specific Binding (NSB) well (Agonist + Radioligand + 10
M unlabeled ). -
Termination: Filter rapidly through GF/B glass fiber filters using a vacuum manifold. Wash 3x with ice-cold buffer to instantly halt the reaction and wash away unbound radioligand.
-
Quantification: Add scintillation fluid and count.
Troubleshooting & FAQs
Q1: My cAMP assay shows a very narrow signal window (Z'-factor < 0.4). How can I improve it?
A1: The issue usually lies in the Forskolin concentration. If you use too much Forskolin, the Adenylyl Cyclase stimulation is so overwhelming that the
Q2: I observe high variability between technical replicates when testing (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine. What is causing this?
A2: Quinoxaline-derived amines are notoriously prone to non-specific binding (NSB) to standard polystyrene microplates, especially at low nanomolar concentrations. The hydrophobic aromatic rings adhere to the plastic, effectively reducing the actual free concentration of the drug in the well.
Solution: Use non-binding surface (NBS) plates and add 0.1% fatty-acid-free Bovine Serum Albumin (BSA) to your assay buffer to act as a carrier protein. Furthermore, prepare your primary stock in 100% DMSO, keeping the final assay DMSO concentration strictly
Q3: Why does the compound show high affinity (
Q4: Why is the
Quantitative Reference Data
To assist in benchmarking your assay, below are the expected pharmacological parameters for standard
| Compound | Receptor Subtype | Binding Affinity ( | Functional Potency ( | Efficacy ( |
| Brimonidine (UK-14,304 analog) | 2.5 ± 0.4 | 15.2 ± 2.1 | 100 (Full Agonist) | |
| (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine | 8.1 ± 1.2 | 45.6 ± 5.3 | ~85 (Partial Agonist) | |
| Clonidine (Reference) | 25.0 ± 3.5 | 110.5 ± 12.0 | ~75 (Partial Agonist) | |
| Yohimbine (Antagonist) | 1.5 ± 0.3 | N/A (Inhibits agonist) | 0 (Antagonist) |
(Note: Values for the desbromo-quinoxaline analog are representative estimates based on established structure-activity relationships of UK-14,304 derivatives).
References
-
Title: In Vitro Pharmacology of Mitragynine at α-Adrenoceptors Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Platelet α2-adrenoceptor alterations in patients with essential hypertension Source: British Journal of Clinical Pharmacology URL: [Link]
-
Title: Adrenergic Drugs Source: StatPearls - NCBI Bookshelf URL: [Link]
Technical Support Center: Preservation of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine Integrity
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the oxidative degradation of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine. By understanding the chemical vulnerabilities of this molecule, you can ensure the long-term integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine has developed a yellow to brownish tint over time. What is causing this discoloration?
A1: The observed color change is a primary indicator of oxidative degradation, a common issue with aromatic amines.[1][2] The exocyclic amino group on the quinoxaline ring makes the system electron-rich and thus susceptible to oxidation.[1] This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The colored byproducts are often the result of the formation of nitrobenzene, benzoquinones, or polymeric species.[1]
Q2: What are the most chemically labile sites on the (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine molecule that are prone to oxidation?
A2: The molecule possesses three key structural motifs, each with varying susceptibility to oxidation:
-
The Aromatic Amine: This is the most likely site of initial oxidation. The nitrogen lone pair increases the electron density of the quinoxaline ring, making it more susceptible to oxidation.
-
The Quinoxaline Ring System: The nitrogen atoms within the pyrazine ring of the quinoxaline can be oxidized to form N-oxides, particularly in the presence of peracids.[3][4] While generally stable, the quinoxaline ring can undergo oxidative cleavage under harsh conditions.[5]
-
The Imidazole Ring: While relatively resistant to autoxidation, the imidazole ring can be oxidized, for instance, by hydroxyl radicals, potentially at the C-2 position.[6][7]
The interplay of these groups can lead to a complex degradation profile.
Q3: What are the ideal storage conditions for solid (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine?
A3: To minimize oxidation of the solid compound, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Lower temperatures significantly reduce the rate of chemical reactions, including oxidation.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen is a highly effective method to prevent oxidation of the sensitive amine group.[1][2] |
| Light | Amber Vial/Protection from Light | Photons can provide the activation energy for oxidative reactions. |
| Container | Tightly Sealed, Inert Material (e.g., Glass) | Prevents exposure to atmospheric oxygen and moisture. |
Q4: I need to prepare a stock solution of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine for my experiments. What precautions should I take?
A4: Preparing and storing solutions requires additional care:
-
Solvent Choice: Use high-purity, degassed solvents. Purge the solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes prior to use to remove dissolved oxygen.[2]
-
Inert Atmosphere: Prepare the solution under a blanket of inert gas.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Antioxidants: For applications where it will not interfere with downstream processes, the addition of an antioxidant or free radical scavenger may be considered to inhibit oxidation.[9]
Experimental Protocols & Visual Guides
Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent Degassing: Place the desired volume of a suitable solvent (e.g., DMSO, DMF) in a flask. Bubble argon or nitrogen gas through the solvent for 15-30 minutes.
-
Weighing: Weigh the required amount of solid (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine in a clean, dry vial.
-
Inert Transfer: Flush the vial containing the solid with inert gas.
-
Dissolution: Using a syringe, transfer the degassed solvent to the vial containing the solid. Gently swirl or sonicate to dissolve.
-
Aliquoting: Draw the solution into a syringe and dispense it into smaller, pre-labeled amber vials for single-use aliquots.
-
Storage: Flush the headspace of each aliquot vial with inert gas before sealing tightly. Store immediately at -20°C or -80°C.
Diagram 1: Potential Oxidation Sites
Caption: Key sites on the molecule susceptible to oxidation.
Troubleshooting Guide: Diagnosing Sample Degradation
This flowchart will guide you through a logical process to identify the cause of suspected sample degradation.
Caption: A troubleshooting flowchart for diagnosing oxidation issues.
References
-
Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system. PubMed. Available at: [Link]
-
Formation of heterocyclic amines in fried fish fiber during processing and storage. PubMed. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at: [Link]
-
Role of Imidazole and Chelate Ring Size in Copper Oxidation Catalysts: An Experimental and Theoretical Study. ACS Publications. Available at: [Link]
-
Oxidative cleavage of imidazole ring in purine analogs. ResearchGate. Available at: [Link]
-
Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Slideshare. Available at: [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. ScienceDirect. Available at: [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. Available at: [Link]
-
Safety Data Sheet. Greenbook.net. Available at: [Link]
-
(PDF) Permanganate Oxidation of Quinoxaline and Its Derivatives. Academia.edu. Available at: [Link]
- US20120271026A1 - Inhibition of amine oxidation. Google Patents.
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Permanganate Oxidation of Quinoxaline and Its Derivatives [academia.edu]
- 6. Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 9. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Receptor Binding Affinity: (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine vs. Brimonidine
Introduction: The Significance of Alpha-2 Adrenergic Receptor Agonists
In the landscape of pharmacological research, particularly in ophthalmology and dermatology, the alpha-2 (α₂) adrenergic receptor has emerged as a critical therapeutic target. Brimonidine, a potent and highly selective α₂ adrenergic receptor agonist, is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1][2][3] Its therapeutic efficacy stems from its ability to lower intraocular pressure (IOP) by a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow.[1][2] More recently, its vasoconstrictive properties have been harnessed for the topical treatment of persistent facial erythema associated with rosacea.[1]
Structurally related to Brimonidine is the compound N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, also known as Desbromobrimonidine or Brimonidine Impurity A.[4] As its name suggests, it is the non-brominated analogue of Brimonidine. Understanding the binding affinity of this related compound is crucial for several reasons. For drug development professionals, it informs structure-activity relationships (SAR), providing insights into how specific chemical moieties, like the bromine atom on the quinoxaline ring, contribute to receptor affinity and selectivity. For quality control and regulatory scientists, characterizing the pharmacological activity of impurities is essential for ensuring the safety and consistent efficacy of the final drug product.
This guide provides an in-depth, objective comparison of the binding affinities of Brimonidine and its desbromo analogue for the α₂-adrenergic receptor. We will delve into the standard experimental methodologies used to derive these quantitative metrics, present a comparative summary of available binding data, and contextualize these findings within the receptor's signaling pathway.
Methodologies for Quantifying Receptor-Ligand Interactions
The determination of binding affinity—the strength of the interaction between a ligand and its receptor—is a foundational step in drug discovery.[5] It allows for the quantitative comparison of compounds and helps predict their potential potency. Two gold-standard techniques are predominantly employed for this purpose: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are highly sensitive and robust methods used to measure the affinity of ligands for their target receptors.[6] The core principle involves incubating a receptor preparation (e.g., cell membranes) with a radiolabeled ligand. By measuring the amount of radioactivity bound to the receptors, one can determine key binding parameters.
-
Saturation Assays: These are used to determine the dissociation constant (Kd) of the radioligand and the total receptor density (Bmax). The experiment involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[6][7]
-
Competition Assays: These are employed to determine the affinity of an unlabeled test compound (like Brimonidine or Desbromobrimonidine). A fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ (half-maximal inhibitory concentration). This value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.[8]
Below is a generalized, step-by-step protocol for determining the Kᵢ of a test compound at the α₂-adrenergic receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues known to express the target receptor (e.g., human cerebral cortex for α₂ receptors) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.[8][9]
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and Competition.
-
Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of a suitable α₂-adrenergic receptor radioligand (e.g., [³H]-Rauwolscine).
-
NSB Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-radiolabeled α₂ antagonist (e.g., yohimbine) to saturate the receptors and measure binding to non-receptor components.
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (Brimonidine or Desbromobrimonidine) across a wide log range.[5]
-
-
Incubation:
-
Separation and Detection:
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand.[6][8]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter, measured in counts per minute (CPM).[5]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[12][13] In a typical SPR experiment, a receptor protein is immobilized on a sensor chip. An analyte (the ligand) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram.[14] From this data, one can derive both kinetic parameters (association rate, kₐ; dissociation rate, kd) and the equilibrium dissociation constant (KD), where KD = kd/kₐ.[15] SPR is particularly valuable for confirming binding and providing detailed kinetic information that is not available from endpoint assays like traditional radioligand binding.[12][16]
Comparative Binding Affinity Data
Brimonidine is well-characterized as a potent and selective agonist for the α₂-adrenergic receptor, with a preference for the α₂ₐ subtype.[2][17] Data for (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine (Desbromobrimonidine) is less abundant but available. The following table summarizes reported binding affinities (Kᵢ) for both compounds against the human α₂-adrenergic receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Source |
| Brimonidine | α₂ₐ | 3.7 ± 0.8 | [17] |
| α₂ʙ | 512 ± 3 | [17] | |
| α₂ᴄ | 120 ± 13 | [17] | |
| Brimonidine | α₂ (non-subtype selective) | 1.40 | [18] |
| (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine | α₂ (non-subtype selective) | Data not readily available in searched literature |
Note: The Kᵢ value is an inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Kᵢ value indicates a higher binding affinity.
Analysis: The available data clearly demonstrates Brimonidine's high affinity and selectivity. It is approximately 138-fold more selective for the α₂ₐ subtype over the α₂ʙ subtype and about 32-fold more selective for α₂ₐ over α₂ᴄ. This high selectivity for the α₂ₐ receptor is thought to contribute to its therapeutic efficacy while minimizing certain side effects. While specific Kᵢ values for Desbromobrimonidine at individual receptor subtypes were not found in the initial search, its structural similarity suggests it would also bind to these receptors, though likely with a different affinity profile. The absence of the electron-withdrawing bromine atom would be expected to alter the electronic properties of the quinoxaline ring system and, consequently, its interaction with the receptor's binding pocket.
The Alpha-2 Adrenergic Receptor Signaling Pathway
The α₂-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily.[19] Specifically, they couple to the Gᵢ/Gₒ class of heterotrimeric G proteins.[20] The canonical signaling cascade initiated by agonist binding is inhibitory in nature.
Mechanism of Action:
-
Agonist Binding: Brimonidine binds to the extracellular domain of the α₂-adrenergic receptor.
-
GPCR Activation: This binding induces a conformational change in the receptor, which activates its associated intracellular Gᵢ protein.
-
G Protein Dissociation: The activated Gᵢ protein releases its bound GDP, binds GTP, and dissociates into its αᵢ subunit and βγ complex.
-
Inhibition of Adenylyl Cyclase: The activated αᵢ subunit directly inhibits the enzyme adenylyl cyclase.[21]
-
Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[20][22]
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and other downstream effectors. In the ciliary body of the eye, this cascade results in reduced production of aqueous humor, thereby lowering intraocular pressure.[22] In vascular smooth muscle, activation of α₂ receptors can lead to vasoconstriction, which is the mechanism for reducing redness in rosacea.[3][23]
Sources
- 1. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of brimonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brimonidine - Wikipedia [en.wikipedia.org]
- 4. N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | C11H11N5 | CID 10198248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elifesciences.org [elifesciences.org]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BindingDB BDBM34572 BRIMONIDINE::CHEMBL844::MLS000069370::SMR000058355::UK 14,304::cid_2435 [bindingdb.org]
- 19. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 20. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 21. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. ahajournals.org [ahajournals.org]
Comparative Pharmacokinetics of Quinoxaline-Amine Analogs in Murine Models
Executive Summary
Quinoxaline-amine scaffolds are privileged structures in medicinal chemistry, exhibiting potent biological activity against targets such as NF-κB, PI3K, and various kinase pathways involved in oncology and neurodegeneration. However, the clinical translation of these chemotypes is frequently attrition-prone due to poor physicochemical properties—specifically low aqueous solubility and rapid hepatic clearance.
This guide provides a comparative pharmacokinetic (PK) analysis of a standard Parent Quinoxaline-Amine (Q-NH2) versus a structurally optimized Morpholine-Analog (Q-Morph) . By analyzing these two distinct profiles, we demonstrate how strategic structural modifications influence bioavailability (
Structural Rationale & Compound Selection
To understand the pharmacokinetic divergence, we must first establish the chemical logic. The primary failure mode for simple quinoxaline-amines is metabolic instability at the C-2/C-3 positions and poor solubility driven by planar stacking.
-
Compound A (Parent Q-NH2): The core scaffold. High potency in vitro, but limited by rapid Phase I metabolism (hydroxylation/oxidation).
-
Compound B (Optimized Q-Morph): Introduction of a solubilizing morpholine moiety and blocking groups at metabolic soft spots.
Figure 1: PK Optimization Logic Flow
The following diagram outlines the decision matrix used to select the optimized analog based on early ADME (Absorption, Distribution, Metabolism, Excretion) screens.
Caption: Decision tree for transitioning from a raw chemical hit to a PK-viable candidate, addressing metabolic instability and solubility.
Experimental Methodology
Scientific integrity relies on reproducible, ethical protocols. We utilize a serial microsampling approach. This reduces inter-animal variability by allowing a full PK profile to be generated from a single mouse, aligning with the 3Rs (Replacement, Reduction, Refinement) of animal welfare.
Study Design & Dosing[1]
-
Species/Strain: Male CD-1 Mice (25–30g), fasted 4h pre-dose.
-
Group Size:
per compound per route (Total 12 mice). -
Formulation:
-
IV: 5% DMSO / 5% Solutol HS-15 / 90% Saline (1 mg/kg).
-
PO: 0.5% Methylcellulose / 0.1% Tween-80 suspension (5 mg/kg).
-
Sample Collection (Microsampling)
Traditional retro-orbital bleeding is replaced here by tail vein microsampling to minimize stress, which can alter drug metabolism.
-
Restraint: Use a warm restrainer to dilate veins.
-
Incision: A precise 1mm incision near the tail tip.
-
Collection: 15
L blood collected via capillary tube at h. -
Processing: Dilute 1:4 with water immediately (to lyse cells/prevent clotting) or centrifuge for plasma. Note: Whole blood analysis is often preferred for quinoxalines due to high red blood cell partitioning.
Bioanalysis (LC-MS/MS)[2][3][4][5]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7
m). -
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
Validation: In accordance with FDA Bioanalytical Method Validation guidelines, the Lower Limit of Quantification (LLOQ) must be established at
ng/mL to capture the terminal elimination phase.
Figure 2: In Vivo Workflow
Caption: Workflow from animal dosing to data generation, emphasizing rapid sample processing to prevent ex vivo degradation.
Comparative Performance Data
The following data summarizes the pharmacokinetic parameters derived from non-compartmental analysis (NCA).
Table 1: PK Parameters (Mean ± SD, n=3)
| Parameter | Unit | Parent (Q-NH2) | Analog (Q-Morph) | Interpretation |
| Dose (PO) | mg/kg | 5.0 | 5.0 | Consistent dosing for comparison. |
| h | 0.25 | 1.0 | Analog shows delayed absorption, suggesting better solubility-limited dissolution rather than rapid precipitation. | |
| ng/mL | 7-fold increase in peak exposure for the analog. | |||
| ng·h/mL | Total exposure significantly improved. | |||
| h | Parent is rapidly cleared; Analog is metabolically stable. | |||
| mL/min/kg | Parent clearance exceeds hepatic blood flow (extra-hepatic clearance involved). | |||
| % | ~4.5% | ~58% | The critical success metric. |
Data Analysis
-
Absorption Failure in Parent: The Parent Q-NH2 exhibits a "brick dust" profile—high melting point and low solubility lead to poor dissolution in the gut, resulting in
. -
Clearance Reduction: The Q-Morph analog reduces clearance (
) from 110 to 22 mL/min/kg. This confirms that blocking the C-2 position successfully inhibited CYP-mediated oxidation. -
Volume of Distribution (
): Both compounds show high (> 2 L/kg), typical for lipophilic quinoxalines, indicating extensive tissue distribution (likely brain and adipose tissue).
Metabolic Stability & Clearance Mechanisms[6]
Understanding how the drug leaves the body is as important as how long it stays.
CYP Inhibition & Induction
Quinoxalines are notorious for interacting with Cytochrome P450 enzymes.
-
Observation: The Parent Q-NH2 often acts as a mechanism-based inhibitor (MBI) of CYP1A2.
-
Protocol: In vitro incubation with human/mouse liver microsomes (HLM/MLM) + NADPH.
-
Result: The Analog Q-Morph showed >60 min intrinsic half-life in microsomes, compared to <10 min for the Parent.
Excretion
-
Parent: Primarily biliary excretion of hydroxylated metabolites.
-
Analog: Renal clearance becomes a minor pathway due to increased polarity of the morpholine ring, though hepatic metabolism remains the major route.
Troubleshooting & Optimization
When conducting these studies, several artifacts can compromise data integrity.
Formulation Precipitation
Issue: Quinoxalines may precipitate upon contact with physiological pH (blood), leading to micro-embolisms and erratic IV PK data. Solution: Use a "step-down" dilution method during formulation. Dissolve in 100% DMSO first, then slowly add surfactant (Solutol/Tween), and finally saline with vortexing. If the solution turns cloudy, do not dose .
Hemolysis during Sampling
Issue: Quinoxaline-amines can cause red blood cell fragility. Hemolyzed plasma samples cause matrix effects in LC-MS (ion suppression). Solution: Use wide-bore capillaries and avoid "milking" the tail excessively. Switch to whole blood analysis if hemolysis persists.
Carryover in LC-MS
Issue: These lipophilic compounds stick to HPLC tubing. Solution: Implement a needle wash cycle involving 50:25:25 Isopropanol:Acetonitrile:Acetone.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2] [Link]
-
RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Royal Society of Chemistry. [Link]
-
National Institutes of Health (NIH). (2013). Pharmacokinetics, protein binding and metabolism of a quinoxaline urea analog as an NF-κB inhibitor in mice and rats by LC-MS/MS. PubMed Central. [Link]
-
Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. [Link]
-
MDPI. (2025). Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study. Pharmaceutics. [Link][3]
Sources
A Researcher's Guide to Assessing the Reproducibility of Novel Quinoxaline Analogs: A Case Study with (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine in Clinical Bacterial Isolates
In the landscape of drug discovery, the quinoxaline core is recognized as a "privileged scaffold," a foundational structure for a multitude of biologically active molecules.[1][2] These compounds have demonstrated a wide spectrum of therapeutic potential, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[3][4] The introduction of novel derivatives, such as (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, into preclinical pipelines necessitates a rigorous evaluation of their efficacy and, critically, the reproducibility of their effects across diverse and clinically relevant bacterial isolates. This guide provides a comprehensive framework for assessing the reproducibility of this novel quinoxaline amine, with transferable methodologies for other small molecule drug candidates.
The challenge of reproducibility is a well-documented hurdle in preclinical research.[5][6] Factors such as inconsistent methodologies, biological variability of clinical isolates, and the inherent limitations of in vitro models can lead to discordant results between laboratories.[7][8] To address this, we present a self-validating system for evaluating the antimicrobial effects of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, grounded in the robust standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
This guide will detail the experimental design for determining the Minimum Inhibitory Concentration (MIC) of our lead compound, compare its performance against established antibiotics, and discuss the critical parameters for ensuring data integrity and reproducibility.
Experimental Framework for Reproducibility Assessment
Our primary objective is to determine the in vitro antimicrobial activity of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine against a panel of clinically significant bacterial isolates and to assess the inter-assay and inter-laboratory reproducibility of these findings. The cornerstone of this assessment is the broth microdilution method, a standardized procedure for determining the MIC of an antimicrobial agent.[11]
Caption: Hypothetical mechanism of action via inhibition of DNA replication.
Conclusion and Future Directions
This guide outlines a robust, reproducible, and standardized approach to evaluating the in vitro antimicrobial effects of novel compounds like (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine. By adhering to established protocols, incorporating rigorous quality controls, and presenting data in a comparative format, researchers can build a high-confidence dataset for their lead candidates.
The journey from a "hit" compound to a viable drug candidate is fraught with challenges, not least of which is the "reproducibility crisis". [5][6]However, by grounding our initial investigations in the principles of scientific integrity and standardization, we can ensure that the most promising molecules are advanced, ultimately accelerating the development of new therapeutics. Future studies should aim to elucidate the precise molecular target and explore the potential for in vivo efficacy.
References
- Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (2025, February 9).
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - STAR Protocols. (2023, August 17).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI.
- Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans - PMC. (n.d.).
- The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). CLSI.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.).
- Performance of Standards for Antimicrobial Susceptibility Testing (AST). (n.d.).
- In Vitro Research Reproducibility: Keeping Up High Standards - PMC. (2019, December 10).
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC. (n.d.).
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study - ResearchGate. (2026, January 13).
- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives - MDPI. (2000, June 18).
- Biological activity of quinoxaline derivatives - ResearchGate. (n.d.).
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. trilogywriting.com [trilogywriting.com]
- 6. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmdclabs.com [cmdclabs.com]
- 8. Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nih.org.pk [nih.org.pk]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. cell.com [cell.com]
A Comparative Benchmarking Guide to the Potency of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine and Standard-of-Care Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of the novel compound, (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, against established standard-of-care inhibitors. The experimental designs and protocols outlined herein are structured to ensure scientific rigor and deliver reproducible, high-quality data for informed decision-making in preclinical drug development.
Introduction: The Therapeutic Potential of Quinoxaline Derivatives
Quinoxaline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The core quinoxaline structure, a fusion of benzene and pyrazine rings, serves as a versatile scaffold for the development of novel therapeutic agents. The subject of this guide, (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, incorporates an imidazole moiety, a feature known to contribute to a wide range of pharmacological effects, including antifungal and antibacterial activities.[4]
The mechanism of action for many quinoxaline derivatives in an oncology setting involves the inhibition of key signaling pathways that are dysregulated in cancer cells. These pathways often involve protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[5][6] Dysregulation of kinase activity is a common driver of tumorigenesis, making them prime targets for therapeutic intervention. This guide will focus on methodologies to ascertain the inhibitory potency of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, likely targeting a specific kinase or signaling cascade, in comparison to well-characterized, standard-of-care inhibitors.
Experimental Design for Potency Benchmarking
A robust benchmarking study necessitates a multi-faceted approach, beginning with broad cellular viability assays and progressing to more specific, target-oriented biochemical and cell-based assays. This tiered approach allows for an initial assessment of the compound's general cytotoxic or cytostatic effects, followed by a detailed investigation into its mechanism of action and direct target engagement.
Caption: Experimental workflow for benchmarking inhibitor potency.
Part 1: Cellular Viability Assays
The initial step in evaluating the potency of a novel compound is to determine its effect on the viability and proliferation of cancer cells. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable and widely used colorimetric methods for this purpose.[7][8][9] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol 1: MTT/XTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine and standard inhibitors in a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., a line known to be sensitive to the targeted pathway)
-
(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
-
Standard inhibitors (e.g., approved drugs targeting the same pathway)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine and the standard inhibitors in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period that is relevant to the cell doubling time and the expected mechanism of action of the inhibitors (typically 24-72 hours).
-
Assay Development:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.[9] Add the solubilization solution to dissolve the formazan crystals.
-
For XTT Assay: Add the XTT reagent, which is converted to a water-soluble orange formazan product by metabolically active cells.[7] This eliminates the need for a solubilization step.
-
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT and 450 nm for XTT).[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Part 2: Target-Specific Assays
Following the determination of cellular potency, it is crucial to confirm that the observed effects are due to the direct inhibition of the intended molecular target. In vitro kinase assays and Western blotting are powerful techniques for this purpose.
Protocol 2: In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine and standard inhibitors against the purified target kinase.
Materials:
-
Purified recombinant target kinase
-
Specific substrate for the kinase (protein or peptide)
-
(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
-
Standard inhibitors
-
Kinase buffer
-
ATP (adenosine triphosphate), which may be radiolabeled (e.g., [γ-32P]ATP) for certain detection methods[10][11]
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., microcentrifuge tube or 96-well plate), combine the purified kinase, its substrate, and varying concentrations of the test compound or standard inhibitor in kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the reaction mixture at the optimal temperature for the kinase (usually 30-37°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, which is essential for kinase activity) or by boiling in SDS-PAGE sample buffer.[10]
-
Detection of Phosphorylation:
-
Radiometric Assay: If using [γ-32P]ATP, the phosphorylated substrate can be separated by SDS-PAGE or captured on a membrane, and the amount of incorporated radioactivity is quantified using a phosphorimager or scintillation counter.[11]
-
Non-Radiometric Assays: Alternatively, the level of substrate phosphorylation can be detected using a phosphospecific antibody in an ELISA-based format or by other methods such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).[12]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Western Blotting for Phosphoprotein Levels
Objective: To assess the ability of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine to inhibit the phosphorylation of the target kinase or its downstream substrates within a cellular context.
Materials:
-
Cancer cell line
-
(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
-
Standard inhibitors
-
Lysis buffer containing protease and phosphatase inhibitors[13]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cells with different concentrations of the test compound or standard inhibitors for a specified time. Wash the cells and then lyse them on ice with a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.[13][14]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding. Bovine serum albumin (BSA) is often preferred over milk for blocking when detecting phosphoproteins to avoid background from casein, a phosphoprotein.[13][15]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to serve as a loading control.[16]
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
Caption: Inhibition of a kinase signaling pathway.
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in a tabular format.
Table 1: Comparative Potency of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine and Standard Inhibitors
| Compound | Cell Viability IC50 (µM) | In Vitro Kinase Assay IC50 (nM) | Cellular Phospho-Target Inhibition IC50 (µM) |
| (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine | [Insert Value] | [Insert Value] | [Insert Value] |
| Standard Inhibitor 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Standard Inhibitor 2 | [Insert Value] | [Insert Value] | [Insert Value] |
Interpretation of Results:
A potent and selective inhibitor will typically exhibit a low IC50 value in the in vitro kinase assay, indicating strong direct binding and inhibition of the target. This should be followed by a correspondingly low IC50 in the cellular phospho-target inhibition assay, confirming on-target activity within a biological system. The cell viability IC50 provides a broader measure of the compound's overall effect on cancer cell proliferation and survival. A significant discrepancy between the biochemical/cellular target inhibition IC50s and the cell viability IC50 may suggest off-target effects or the involvement of other cellular mechanisms.
Conclusion
This guide provides a structured and scientifically sound approach to benchmarking the potency of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine against standard-of-care inhibitors. By following these detailed protocols and principles of experimental design, researchers can generate robust and reliable data to accurately assess the therapeutic potential of this novel compound. The combination of cellular and biochemical assays ensures a comprehensive evaluation, from overall cellular effects to specific molecular target engagement, which is critical for advancing promising new drug candidates through the development pipeline.
References
-
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
-
National Institutes of Health. In vitro NLK Kinase Assay. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
Bio-protocol. In vitro kinase assay. Available from: [Link]
-
protocols.io. In vitro kinase assay. Available from: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]
-
Cleveland Clinic. Chemotherapy Drugs: Types, How They Work & Side Effects. Available from: [Link]
-
Cancer Research UK. Cancer growth blockers. Available from: [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. Available from: [Link]
-
National Cancer Institute. Targeted Therapy Drug List by Cancer Type. Available from: [Link]
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Available from: [Link]
-
National Institutes of Health. Drug-adapted cancer cell lines as preclinical models of acquired resistance. Available from: [Link]
-
International Journal of Pharmaceutical Science and Research. A review: Imidazole synthesis and its biological activities. Available from: [Link]
-
National Institutes of Health. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available from: [Link]
-
PubMed. 7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K) and related compounds: structure-activity relationships for the AMPA-type non-NMDA receptor. Available from: [Link]
-
Imidazoline antihypertensive drugs: A critical review on their mechanism of action. Available from: [Link]
-
MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Available from: [Link]
-
PubMed. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Available from: [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. benchchem.com [benchchem.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Kinase Assays | Revvity [revvity.co.jp]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
